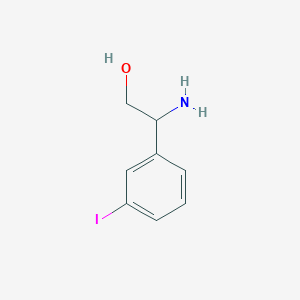
(S)-2-(3-(4-Methoxyphenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(3-(4-Methoxyphenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclopentene ring substituted with a methoxyphenyl group and a dioxaborolane moiety, making it a valuable intermediate in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(4-Methoxyphenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Dioxaborolane Moiety: The dioxaborolane moiety can be introduced through a reaction between a boronic acid and a diol under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the cyclopentene ring, converting it to a cyclopentane ring.
Substitution: The boronic ester moiety is highly reactive in substitution reactions, especially in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Various biaryl compounds.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions.
Biology
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Medicine
Drug Development: It is a potential intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The compound exerts its effects primarily through its boronic ester moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling reactions and bioconjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar reactions.
4-Methoxyphenylboronic Acid: A boronic acid derivative with a methoxy group, similar to the methoxyphenyl group in the compound.
Cyclopentylboronic Acid: A boronic acid derivative with a cyclopentyl group.
Uniqueness
(S)-2-(3-(4-Methoxyphenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopentene ring, a methoxyphenyl group, and a dioxaborolane moiety. This unique structure imparts specific reactivity and properties that are valuable in various chemical transformations.
Propriétés
Formule moléculaire |
C18H25BO3 |
|---|---|
Poids moléculaire |
300.2 g/mol |
Nom IUPAC |
2-[(3S)-3-(4-methoxyphenyl)cyclopenten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H25BO3/c1-17(2)18(3,4)22-19(21-17)15-9-6-14(12-15)13-7-10-16(20-5)11-8-13/h7-8,10-12,14H,6,9H2,1-5H3/t14-/m0/s1 |
Clé InChI |
DWPQYLOKFKKZRD-AWEZNQCLSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@H](CC2)C3=CC=C(C=C3)OC |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CC2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


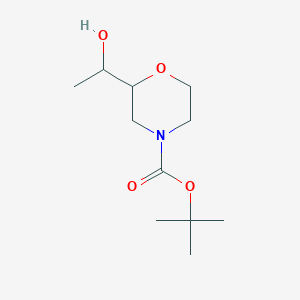
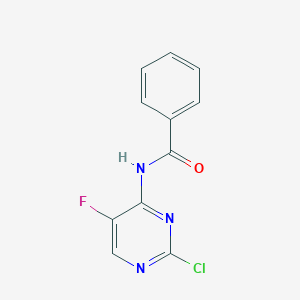
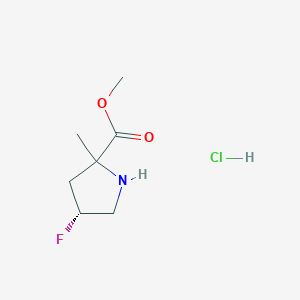
![5,7-Dichloro-N-(3-chlorophenyl)-N-methylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990957.png)
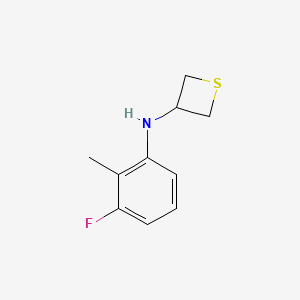
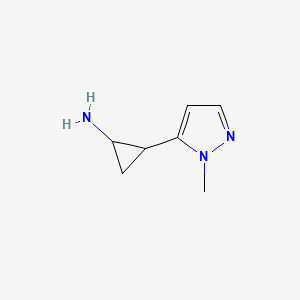
![2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-amine](/img/structure/B12990967.png)

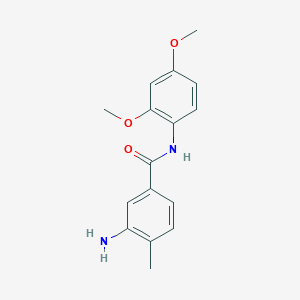
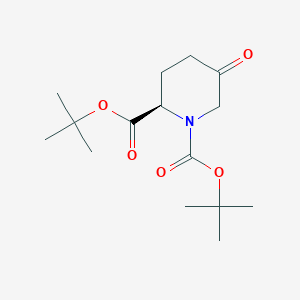
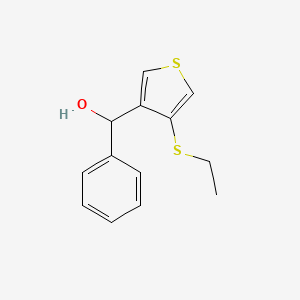
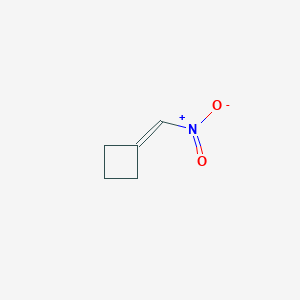
![Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B12991005.png)
